molecular formula C10H13Cl3Si B093834 Trichloro(4-phenylbutyl)silane CAS No. 17886-88-3

Trichloro(4-phenylbutyl)silane

Cat. No. B093834
CAS RN: 17886-88-3
M. Wt: 267.6 g/mol
InChI Key: IRSHKGIWUBHUIQ-UHFFFAOYSA-N
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Description

Trichloro(4-phenylbutyl)silane is a silicon-based compound that is part of a broader class of organosilicon compounds with potential applications in various fields, including materials science and synthetic chemistry. Although the provided papers do not directly discuss Trichloro(4-phenylbutyl)silane, they offer insights into the synthesis, structure, and reactivity of related trichlorosilanes and their derivatives, which can be informative for understanding the properties and potential uses of Trichloro(4-phenylbutyl)silane.

Synthesis Analysis

The synthesis of trichlorosilanes and their derivatives typically involves coupling reactions between organolithium compounds and silicon tetrachloride or chlorosilanes. For example, trifluoro(2,4,6-tri-t-butylphenyl)silane was prepared by treating the corresponding aryllithium with silicon tetrafluoride . Similarly, a series of multifunctional (chloromethyl)silanes were synthesized through coupling reactions between (chloromethyl)lithium and chlorosilanes . These methods could potentially be adapted for the synthesis of Trichloro(4-phenylbutyl)silane by using the appropriate organolithium precursor.

Molecular Structure Analysis

The molecular structure of trichlorosilanes can vary significantly depending on the substituents attached to the silicon atom. For instance, triaryl(phenylethyl)silanes exhibit different structural motifs, including folded structures due to intramolecular π-stacking interactions and intermolecular π-stacking . The molecular structure of Trichloro(4-phenylbutyl)silane would likely be influenced by the phenyl and butyl groups, potentially leading to unique steric and electronic effects.

Chemical Reactions Analysis

Trichlorosilanes can undergo various chemical reactions, including hydrolysis and reactions with organolithium compounds to form diorganyl derivatives . They can also be used as silylation reagents for immobilizing functional groups on surfaces, as demonstrated by the immobilization of the Si(CH2SH)3 group on silica . The reactivity of Trichloro(4-phenylbutyl)silane would be expected to be similar, allowing for its use in the functionalization of surfaces or the synthesis of silicon-containing polymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of trichlorosilanes are influenced by their molecular structure and the nature of their substituents. For example, the presence of bulky substituents can lead to strong intramolecular steric interactions, as seen in tris(2,4,6-tri-tert-butylphenylthio)silane . The physical properties, such as solubility and melting point, as well as the chemical properties, such as reactivity and stability, would need to be empirically determined for Trichloro(4-phenylbutyl)silane. However, insights can be drawn from related compounds, suggesting that it may exhibit interesting reactivity patterns and potential for forming stable polymeric or surface-bound materials.

Scientific Research Applications

  • Chromatographic Applications : Trichloro(4-phenylbutyl)silane has been used in the preparation of weak and strong cation-exchange packing materials for high-performance liquid chromatography. This application is significant for separating various solutes under different conditions like pH, ionic strength, and mobile-phase composition (Asmus, Low, & Novotny, 1976).

  • Material Synthesis : It plays a role in the synthesis of functionalized octasilsesquioxanes. This includes the preparation of monophenyl-functionalized octasilsesquioxanes, demonstrating its utility in creating novel silicon-containing materials (Liu, Kondo, Takeda, & Unno, 2009).

  • Structural Diversity in Organic Chemistry : Trichloro(4-phenylbutyl)silane is used in synthesizing fluorinated triaryl(phenylethyl)silanes, which show diverse structural properties due to different fluorination degrees. This highlights its role in exploring the structural diversity of organic compounds (Linnemannstöns, Neumann, Stammler, & Mitzel, 2020).

  • Silicon-Containing Monomers : It is used in synthesizing silicon-containing monomers with aldehyde groups. These monomers are valuable for creating polymers with enhanced heat and frost resistance and tensile strength, indicating its relevance in materials science (Petrov, Bardasov, & Lapin, 2014).

  • Surface Modification and Nano-Technology : Trichloro(4-phenylbutyl)silane is involved in the preparation of self-assembled monolayers on silicon surfaces. This application is crucial for creating functionalized patterned surfaces in nanoimprint lithography (Chen, Ko, Hsieh, Chou, & Chang, 2004).

properties

IUPAC Name

trichloro(4-phenylbutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl3Si/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSHKGIWUBHUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533519
Record name Trichloro(4-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloro(4-phenylbutyl)silane

CAS RN

17886-88-3
Record name Trichloro(4-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenylbutyltrichlorosilane
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